2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene
Overview
Description
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced aromatic compounds, and substituted benzene derivatives .
Scientific Research Applications
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the difluoromethoxy group, resulting in different chemical properties and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene:
2,6-Bis(trifluoromethyl)benzoic acid: This compound has carboxylic acid functionality, making it useful in different chemical reactions and applications compared to 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and difluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O/c10-7(11)18-6-4(8(12,13)14)2-1-3-5(6)9(15,16)17/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEKEJRWCYKKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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